Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone
Description
Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone is a heterocyclic compound featuring a bicyclic tetrahydroimidazo[1,2-a]pyrazine core fused with a pyrrolidinyl methanone group. This scaffold is notable for its role as a heterocyclized dipeptide mimetic, enabling cell permeability and interaction with intracellular targets like Gαq proteins . The compound, structurally analogous to BIM-46174, has been investigated for its ability to inhibit Gαq-protein signaling pathways, which are implicated in cancer progression and other pathologies .
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone |
InChI |
InChI=1S/C11H16N4O/c16-11(15-5-1-2-6-15)9-10-13-4-8-14(10)7-3-12-9/h4,8-9,12H,1-3,5-7H2 |
InChI Key |
AUTGHHWCGJIUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2C3=NC=CN3CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclocondensation of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes under electrocatalytic conditions . Another approach involves the reaction of 2-amino-6-(methyl(prop-2-yn-1-yl)amino)-4-phenylpyridine-3,5-dicarbonitrile with CuCl2 and isoamyl nitrite in anhydrous acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic systems are often employed to optimize yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone has several scientific research applications:
Chemistry: Used as a scaffold in the synthesis of novel bioactive molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind selectively to certain proteins, influencing their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Antifungal Activity
Compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., 4a–f) share the tetrahydroimidazo core but differ in substituents. For example:
- 4a–f derivatives (Özdemir et al., 2010): These feature halogenated aryl groups (e.g., 4-chlorophenyl, 4-bromophenyl) and exhibit selective antifungal activity against Candida species, with MIC values ranging from 0.25–16 μg/mL .
- Key difference: The absence of the pyrrolidinyl methanone group reduces their Gαq inhibition but enhances antifungal specificity .
Table 1: Antifungal Activity of Selected Analogues
| Compound | Substituents | MIC (μg/mL) | Target Organism |
|---|---|---|---|
| 4a | 4-Chlorophenyl | 0.25 | Candida albicans |
| 4d | 4-Bromophenyl | 1.0 | Candida krusei |
| BIM-46174 | Pyrrolidinyl methanone | N/A | Gαq proteins |
Antimalarial Tetrahydroimidazo[1,2-a]pyrazines
Imidazolopiperazines like Compound 25 (Wu & Nagle, 2011) incorporate a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core with fluorophenyl and p-tolylamine substituents. These derivatives demonstrate nanomolar IC50 values against Plasmodium falciparum (e.g., 23-3: IC50 = 12 nM) .
- Key difference: The addition of a 2-amino-1-ethanone side chain enhances antimalarial potency but reduces selectivity for mammalian targets compared to the pyrrolidinyl methanone group in the parent compound .
Antibacterial Hydrazone Derivatives
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones (e.g., 8d–f) exhibit broad-spectrum antibacterial activity. For instance:
- 8d: Zone of inhibition = 33 mm against E. coli and 25 mm against P. aeruginosa .
- Structural distinction: The hydrazone linker and trifluoromethyl benzylidene group improve Gram-negative activity but introduce metabolic instability compared to the methanone group .
Table 2: Antibacterial Activity of Hydrazone Derivatives
| Compound | Substituents | Zone of Inhibition (mm) | Target Bacteria |
|---|---|---|---|
| 8d | 4-Trifluoromethylbenzylidene | 33 (E. coli) | Gram-negative |
| 8f | 4-Nitrobenzylidene | 30 (S. aureus) | Gram-positive |
Cancer-Targeted Gαq Inhibitors
BIM-46187 (Getschow et al.), a dimeric form of BIM-46174, shows enhanced inhibition of Gαq signaling (IC50 = 0.8 μM) compared to the monomeric parent compound (IC50 = 2.5 μM) .
Nitroimidazo Derivatives for Hypoxia Targeting
Compounds like 26d (5,6-dimethyl-7-(4-methylbenzyl)-2-nitroimidazo[1,2-a]pyrazin-8-one) incorporate a nitro group for hypoxia-selective activation. These derivatives are explored in oncology but lack the pyrrolidinyl methanone group critical for Gαq interaction .
Key Findings and Trends
Substituent Impact :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antibacterial and antifungal activity but may reduce solubility .
- Bulky hydrophobic groups (e.g., cyclohexylmethyl in ) improve target affinity in cancer therapies but increase metabolic complexity .
Core Modifications :
- Replacement of the pyrazine ring with pyrimidine (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidines) shifts activity from Gαq inhibition to antibacterial effects .
Biological Selectivity: The pyrrolidinyl methanone group in the target compound confers unique selectivity for Gαq proteins, whereas analogues with hydrazone or nitro groups prioritize microbial or hypoxic targets .
Biological Activity
Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including empirical studies, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a pyrrolidine ring and a tetrahydroimidazo[1,2-a]pyrazine moiety , which contribute to its unique chemical properties. The molecular formula is with a molecular weight of 220.27 g/mol. The presence of multiple functional groups enhances its reactivity and potential biological interactions.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds similar to this compound. For instance, derivatives containing the imidazo[1,2-a]pyrazine scaffold have shown promising anticancer activity against various cancer cell lines. A notable study reported that certain derivatives exhibited significant cytotoxicity against A549 lung adenocarcinoma cells . The structure-dependent nature of these compounds suggests that modifications could enhance their efficacy.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 1 | A549 | 10 | Moderate activity |
| Compound 2 | A549 | 5 | High activity |
| Compound 3 | HCT116 | 15 | Selective activity |
Antimicrobial Activity
In addition to anticancer properties, this compound may exhibit antimicrobial effects. Compounds with similar imidazo[1,2-a]pyrazine structures have been tested against multidrug-resistant strains of Staphylococcus aureus, demonstrating significant antimicrobial activity . This highlights the compound's potential as a therapeutic agent against resistant bacterial infections.
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : It could also interact with various receptors that regulate cellular signaling pathways related to growth and survival.
Study on Anticancer Properties
In a comparative study involving several pyrrolidine derivatives, researchers evaluated the cytotoxic effects on A549 cells using an MTT assay. The results indicated that modifications to the pyrrolidine structure significantly influenced the anticancer efficacy. For example, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .
Study on Antimicrobial Efficacy
Another study assessed the antimicrobial effects of similar compounds against Staphylococcus aureus. The findings revealed that certain derivatives not only inhibited bacterial growth but also demonstrated selective toxicity towards resistant strains. This positions this compound as a candidate for further development in combating antibiotic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
